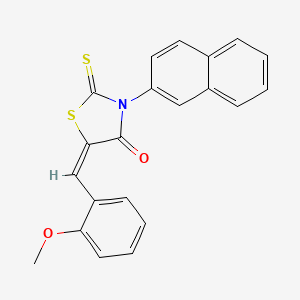
(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one” is a chemical compound with a complex structure. It appears to contain a thioxothiazolidinone core, which is a heterocyclic compound containing a ring made up of sulfur, nitrogen, and oxygen atoms . This core is substituted with a 2-methoxybenzylidene group and a naphthalen-2-yl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thioxothiazolidinone ring would likely contribute to the compound’s reactivity and possibly its biological activity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thioxothiazolidinone ring could potentially undergo reactions at the sulfur or the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely that the compound would have significant aromatic character due to the presence of the naphthalene and benzylidene groups .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized a range of thiazolidinone derivatives, including compounds similar to "(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one", through cyclocondensation reactions and evaluated their structures using spectral data and elemental analyses. These compounds are characterized for their potential in various biological applications, demonstrating the versatility of the thiazolidinone backbone in medicinal chemistry (Nandagokula et al., 2012).
Biological Evaluation
- Antimicrobial Activity: Derivatives have shown promising antibacterial activities against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for developing new antibacterial agents (Trotsko et al., 2018). Additionally, some compounds exhibit antifungal properties, further broadening their application scope (Krátký et al., 2017).
- Anticancer Activity: Certain thiazolidinone derivatives have been evaluated for their anticancer activities, with findings indicating potential efficacy against cancer cell lines. This research underscores the importance of structural modifications to enhance biological activities and provides a basis for further exploration of these compounds in cancer therapy (Gouhar & Raafat, 2015).
Structural Analysis and Design
The design and synthesis of thiazolidinone derivatives, including supramolecular structures and their interactions, have been thoroughly studied. This research contributes to a deeper understanding of the structural requirements for biological activity, paving the way for the rational design of more potent and selective agents (Delgado et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S2/c1-24-18-9-5-4-8-16(18)13-19-20(23)22(21(25)26-19)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUSTQGTJGXOE-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2695184.png)
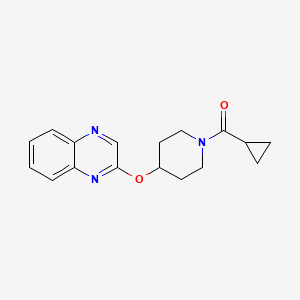
![9-Imino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride](/img/structure/B2695187.png)
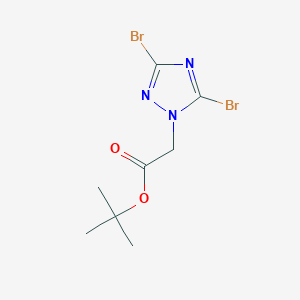
![N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2695191.png)
![2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2695192.png)
![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)
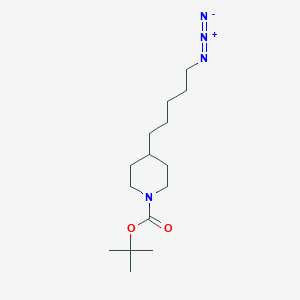
![5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695199.png)
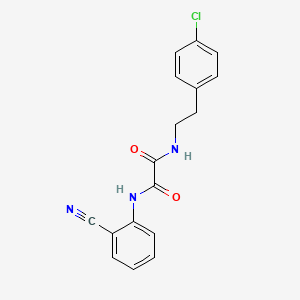
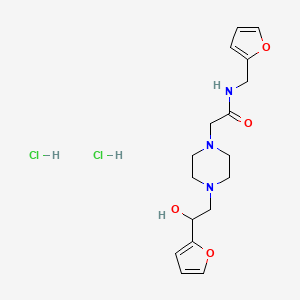
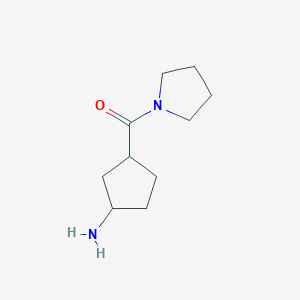

![4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2695207.png)